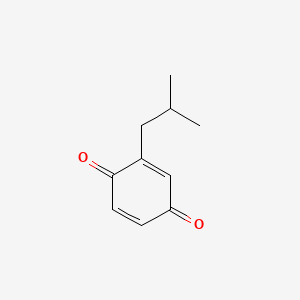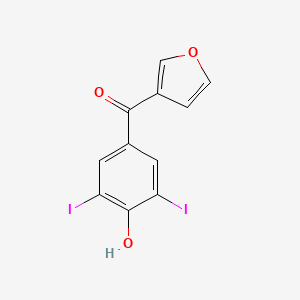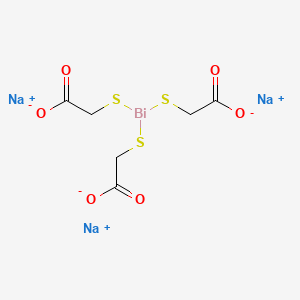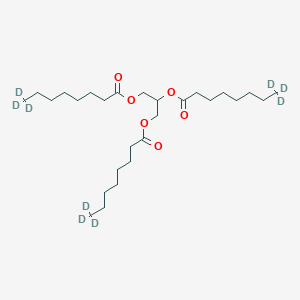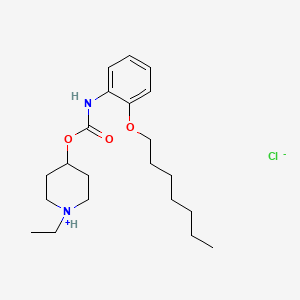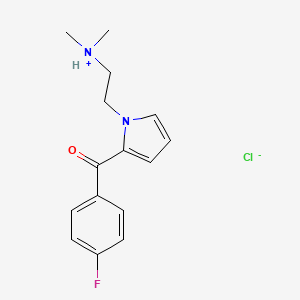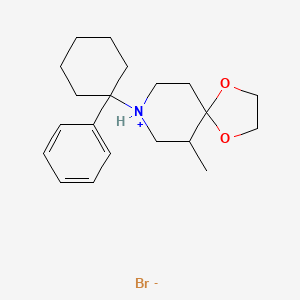
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as the phenyl and cyclohexyl groups. This is usually done through substitution reactions using appropriate reagents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the spiro compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aza and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A similar spiro compound with different functional groups.
6-Methyl-8-aza-8-(1-phenylcyclohexyl)spiro[4.5]decane: Another spiro compound with a similar structure but different substituents.
Uniqueness
1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide is unique due to its specific combination of functional groups and its hydrobromide salt form. This uniqueness imparts specific chemical and biological properties that make it valuable in various applications.
Propriétés
Numéro CAS |
101198-13-4 |
|---|---|
Formule moléculaire |
C20H30BrNO2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
6-methyl-8-(1-phenylcyclohexyl)-1,4-dioxa-8-azoniaspiro[4.5]decane;bromide |
InChI |
InChI=1S/C20H29NO2.BrH/c1-17-16-21(13-12-20(17)22-14-15-23-20)19(10-6-3-7-11-19)18-8-4-2-5-9-18;/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3;1H |
Clé InChI |
XCLWAUJXYNBRGM-UHFFFAOYSA-N |
SMILES canonique |
CC1C[NH+](CCC12OCCO2)C3(CCCCC3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


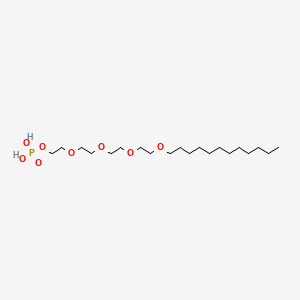

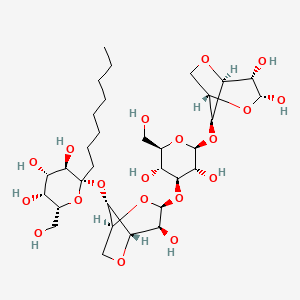

![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
